molecular formula C19H20N2O3 B11652460 N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11652460
M. Wt: 324.4 g/mol
InChI Key: NXWFXRFPBWXXBV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with phenyl and ethoxyphenyl groups, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Known for its analgesic properties.

    N-phenylpyrrolidine-3-carboxamide: Used in various synthetic applications.

    5-oxo-1-phenylpyrrolidine-3-carboxamide: Studied for its potential biological activities.

Uniqueness

N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its combined structural features, which confer unique reactivity and potential applications. Its ethoxyphenyl and phenyl groups provide distinct electronic and steric properties, making it a valuable compound for diverse research areas.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H20N2O3/c1-2-24-17-10-8-15(9-11-17)20-19(23)14-12-18(22)21(13-14)16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,20,23)

InChI Key

NXWFXRFPBWXXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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